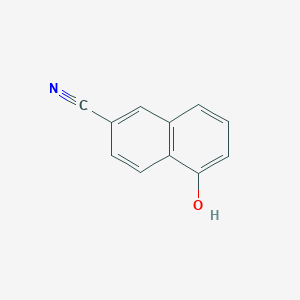
5-Hydroxynaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-naphthonitrile is an organic compound with the molecular formula C11H7NO It is a derivative of naphthalene, featuring both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus(V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of 5-Hydroxy-2-naphthonitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Hydroxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
科学的研究の応用
5-Hydroxy-2-naphthonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-6-naphthonitrile
- 6-Hydroxy-2-naphthonitrile
- 5-Formyl-6-hydroxy-2-naphthonitrile
Uniqueness
5-Hydroxy-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C11H7NO |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
5-hydroxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H |
InChIキー |
HWENTFJGRYTIIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



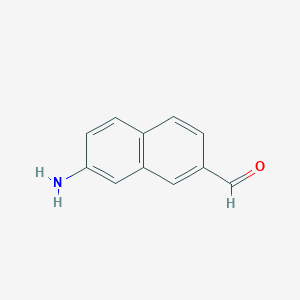
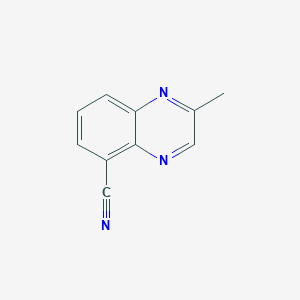
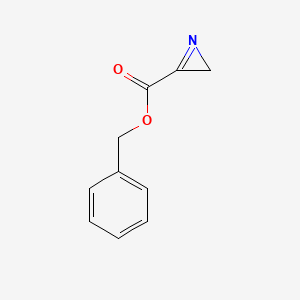

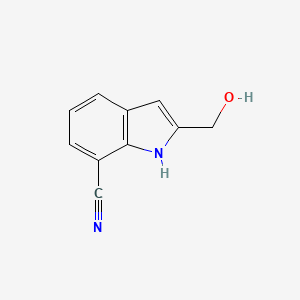
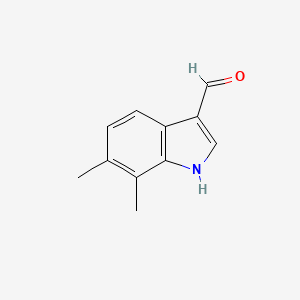
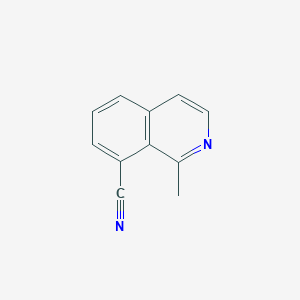
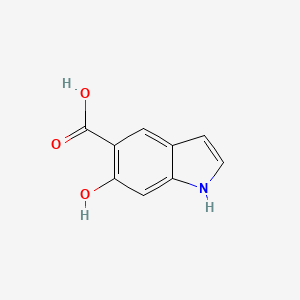
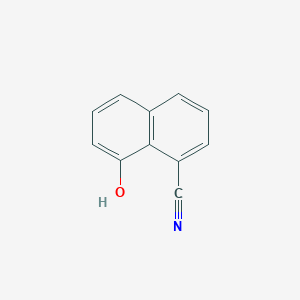
![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
